molecular formula C17H15BrN2S B3264627 4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 394236-62-5

4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B3264627
CAS No.: 394236-62-5
M. Wt: 359.3 g/mol
InChI Key: KLCWTOPKFPZLEG-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole is a pyrazole-based compound characterized by a 1-phenyl group at position 1, methyl groups at positions 3 and 5, and a 4-bromophenylthio substituent at position 2. The bromine atom introduces steric and electronic effects, which may enhance halogen bonding in molecular recognition processes.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCWTOPKFPZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

    Introduction of the Bromophenylthio Group: The bromophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-bromothiophenol with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenylthio group can be reduced to a phenylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is used in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Boronic acid derivatives, palladium catalysts.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenylthio derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

(a) 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole (CAS: 1159937-19-5)
  • Structural Differences: This compound lacks the thioether group and instead features bromophenyl groups at positions 3 and 3.
  • Implications : The dual bromine atoms may increase molecular weight (631.2 g/mol vs. ~400–450 g/mol for the target compound) and enhance halogen bonding but reduce solubility in polar solvents.
(b) 1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (Compound 4h)
  • Structural Differences: Features an aminosulfonylphenyl group and a fluorophenyl substituent. The sulfonamide group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic thioether in the target compound .
  • Biological Relevance : Such derivatives are often explored for anti-inflammatory or enzyme-inhibitory activities due to sulfonamide’s role in protein binding .
(c) 2-Substituted 4-Phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines
  • Structural Differences : These hybrid pyrazole-pyrimidine compounds exhibit extended aromatic systems, which may enhance π-π stacking interactions. The target compound’s simpler pyrazole core lacks this complexity but benefits from bromine’s electronic effects .
  • Biological Activity : Pyrimidine-containing analogs in demonstrated platelet antiaggregating activity superior to acetylsalicylic acid, suggesting that the target compound’s bromine and thioether groups could similarly modulate biological pathways .

Role of Thioether vs. Oxygen/Nitrogen Linkages

The thioether group in the target compound contrasts with oxygen-linked (e.g., ethers) or nitrogen-linked (e.g., amines) analogs:

  • Stability : Thioethers are generally more hydrolytically stable than esters but less stable than ethers. For example, thio-3’SL in resisted enzymatic hydrolysis by MuV-HN, suggesting the target’s thioether might also exhibit stability in biological systems .
  • Binding Interactions : Fluorescence studies in revealed that thio-3’SL binds to MuV-HN with a moderate binding constant (Kb = 0.44 ± 0.05), implying that sulfur-containing groups can engage in hydrophobic or van der Waals interactions .

Bromine Substituent Effects

  • Halogen Bonding : Bromine’s polarizable electron cloud enables halogen bonding with electron-rich regions in proteins or nucleic acids, a feature absent in fluorine- or methyl-substituted analogs (e.g., compound 4h in ) .
  • Steric Hindrance : The bulky bromophenyl group may influence conformational flexibility and binding pocket accessibility compared to smaller substituents like methyl or methoxy groups.

Biological Activity

4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. The compound's structure includes a bromophenyl thio group and two methyl groups on the pyrazole ring, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound based on various research findings.

The molecular formula of this compound is C17H15BrN2SC_{17}H_{15}BrN_2S with a molecular weight of 359.3 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses notable antibacterial activity against various pathogens. For example, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against resistant bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
4a0.22S. aureus
5a0.25S. epidermidis

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles have been documented extensively. In a study involving carrageenan-induced edema in mice, compounds similar to this compound exhibited significant inhibition of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer properties of pyrazoles have also been explored. Compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against multi-drug resistant strains. Among these, this compound showed significant bactericidal activity with an MIC value that was lower than many existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound through calcium channel inhibition in endothelial cells. The results indicated that treatment with the pyrazole derivative effectively blocked the increase in intracellular calcium levels induced by platelet activating factor (PAF), suggesting a potential pathway for its anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for 4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For thioether-linked analogs like this compound, a common approach includes:

  • Nucleophilic substitution : Reacting 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole with 4-bromothiophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO or acetonitrile at 80–100°C for 12–24 hours .
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in Suzuki-Miyaura reactions if boronate intermediates are involved .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol/DMF mixtures ensures high purity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent positions. For example, the 4-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.6 ppm), while the pyrazole methyl groups appear as singlets (δ 2.1–2.5 ppm) .
  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., using SHELXL or ORTEP-III ) resolves bond lengths and angles. For instance, the thioether S–C bond typically measures ~1.75–1.80 Å, and dihedral angles between aromatic rings provide conformational insights .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 403.02 for C₁₇H₁₄BrN₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters. For example, a Br···Br contact < 3.5 Å may indicate over-refinement .
  • Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H···O/S) that stabilize the structure. In pyrazole derivatives, S(6) ring motifs from N–H···O bonds are common .
  • Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for high-quality refinement of twinned crystals, common in brominated compounds .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Enzyme inhibition assays : Test against targets like DNA gyrase or topoisomerase IV using ATP-binding site competition assays. IC₅₀ values correlate with substituent electronegativity (e.g., bromo vs. fluoro groups) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The 4-bromophenyl group may occupy hydrophobic pockets, while the thioether linker enhances membrane permeability .
  • Pharmacophore mapping : Compare with active analogs (e.g., 3,5-dimethyl-1-phenylpyrazole derivatives) to identify essential motifs. Methoxy or fluorine substitutions often improve bioavailability .

Q. How can computational methods predict the compound’s reactivity in further functionalization?

  • DFT calculations : Gaussian 09 or ORCA optimizes geometries at the B3LYP/6-31G(d) level to predict sites for electrophilic substitution (e.g., para positions on the phenyl ring) .
  • Nucleophilic susceptibility : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions. The thioether sulfur is prone to oxidation, forming sulfoxide derivatives .
  • Solvent effects : COSMO-RS simulations in solvents like DMF or acetonitrile predict solubility and reaction yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole
Reactant of Route 2
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4-((4-bromophenyl)thio)-3,5-dimethyl-1-phenyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.